An In-depth Technical Guide to the Physicochemical Properties of 8-methyl-6H-benzo[c]chromen-6-one
An In-depth Technical Guide to the Physicochemical Properties of 8-methyl-6H-benzo[c]chromen-6-one
Introduction: Unveiling the Potential of a Urolithin Analog
8-methyl-6H-benzo[c]chromen-6-one (CAS 106737-99-9) is a synthetic derivative of the 6H-benzo[c]chromen-6-one core structure. This heterocyclic scaffold is of significant interest to the scientific community, as it forms the backbone of urolithins, a class of natural metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in fruits and nuts.[1][2] Urolithins themselves have garnered considerable attention for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2]
The introduction of a methyl group at the 8-position of the benzo[c]chromen-6-one skeleton can significantly influence its physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Understanding these properties is therefore a critical first step in the exploration of this compound for potential applications in drug discovery and development.
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 8-methyl-6H-benzo[c]chromen-6-one and presents detailed, field-proven experimental protocols for their determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.
Structural Elucidation and Spectroscopic Characterization
Accurate structural confirmation is the cornerstone of any physicochemical analysis.[3] The following spectroscopic techniques are indispensable for the characterization of 8-methyl-6H-benzo[c]chromen-6-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.[3] Both ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of 8-methyl-6H-benzo[c]chromen-6-one.
Expected Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being indicative of their positions on the benzo[c]chromen-6-one core. A characteristic singlet for the methyl group protons at the 8-position would be anticipated in the upfield region of the aromatic signals.
-
¹³C NMR: The most deshielded signal in the ¹³C NMR spectrum is predicted to be the carbonyl carbon of the lactone ring, typically resonating around δ ≈ 160 ppm.[3] The aromatic carbons will appear in the δ 100–155 ppm range, and a signal for the methyl carbon will be observed at a higher field.[3]
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 8-methyl-6H-benzo[c]chromen-6-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).[3]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.[3][4][5] For unambiguous assignment of all proton and carbon signals, it is recommended to perform 2D NMR experiments such as COSY, HSQC, and HMBC.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For 8-methyl-6H-benzo[c]chromen-6-one, the most prominent feature in the IR spectrum will be the carbonyl stretching vibration of the lactone ring.
Expected Spectral Features:
-
C=O Stretch: A strong absorption band is expected in the region of 1720-1780 cm⁻¹, which is characteristic of a six-membered lactone (δ-lactone). The exact position will be influenced by the aromatic nature of the ring system.
-
C-O Stretch: Absorption bands corresponding to the C-O stretching of the ester group are also anticipated.[6]
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic rings.
Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the sample with dry potassium bromide (KBr) powder.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Expected Fragmentation Pattern:
Under electron ionization (EI), the mass spectrum of benzo[c]chromen-6-one and its derivatives typically shows an abundant molecular ion peak. A characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule from the lactone ring to form a benzofuran radical ion.[9] Subsequent fragmentations may also be observed.[9][10][11] For 8-methyl-6H-benzo[c]chromen-6-one, the molecular ion peak would be expected at m/z corresponding to its molecular weight.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[9][12]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used ionization sources for this class of compounds.[12]
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule and its fragments with high accuracy.[9]
Core Physicochemical Properties: A Blend of Prediction and Practical Measurement
The following section details the key physicochemical properties of 8-methyl-6H-benzo[c]chromen-6-one, providing both theoretical expectations based on its structure and robust protocols for experimental determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.[13] Pure crystalline compounds typically exhibit a sharp melting point range.[14][15]
Expected Properties:
8-methyl-6H-benzo[c]chromen-6-one is expected to be a crystalline solid at room temperature. Its melting point will be influenced by the planarity of the aromatic system and the presence of the methyl group, which can affect crystal packing.
Experimental Protocol for Melting Point Determination (Capillary Method)
This protocol adheres to the standard capillary method for melting point determination.[16]
-
Sample Preparation:
-
Measurement:
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point of the substance.[13][15]
Solubility
Solubility, particularly aqueous solubility, is a critical parameter in drug development, as it directly impacts bioavailability.[17]
Expected Solubility Profile:
The benzo[c]chromen-6-one core is largely hydrophobic. The presence of the methyl group further increases its lipophilicity. Therefore, 8-methyl-6H-benzo[c]chromen-6-one is expected to have low solubility in water and higher solubility in organic solvents such as ethanol, methanol, DMSO, and dichloromethane.
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)
This protocol is based on the widely accepted shake-flask method for determining aqueous solubility.[18]
-
Equilibration:
-
Add an excess amount of 8-methyl-6H-benzo[c]chromen-6-one to a known volume of purified water in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed to allow the undissolved solid to settle.
-
Alternatively, centrifuge the mixture to separate the solid and aqueous phases.
-
-
Quantification:
-
Carefully withdraw an aliquot of the clear aqueous supernatant.
-
Determine the concentration of the dissolved compound in the aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
-
Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.
Lipophilicity (LogP)
Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[19][20] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[19]
Expected Lipophilicity:
Given its polycyclic aromatic structure and the presence of a methyl group, 8-methyl-6H-benzo[c]chromen-6-one is expected to be a lipophilic compound with a positive LogP value. A LogP value in the range of 2-4 would be a reasonable initial estimate, making it a candidate with potentially good membrane permeability.
Experimental Protocol for LogP Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for experimental LogP determination.[19]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of 8-methyl-6H-benzo[c]chromen-6-one in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Add a known volume of the other phase to create a biphasic system.
-
Shake the mixture vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
-
Phase Separation and Quantification:
-
Separate the n-octanol and aqueous layers, typically by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.[20]
Data Summary and Visualization
The following table summarizes the key physicochemical properties of 8-methyl-6H-benzo[c]chromen-6-one and the recommended experimental methods for their determination.
| Property | Predicted Value/Characteristic | Recommended Experimental Method |
| Molecular Formula | C₁₄H₁₀O₂ | Mass Spectrometry |
| Molecular Weight | 210.23 g/mol | Mass Spectrometry |
| Appearance | Crystalline Solid | Visual Inspection |
| Melting Point | To be determined | Capillary Method |
| Aqueous Solubility | Low | Shake-Flask Method |
| LogP | Expected to be in the range of 2-4 | Shake-Flask Method |
| ¹³C NMR (C=O) | ~160 ppm | NMR Spectroscopy |
| IR (C=O) | ~1720-1780 cm⁻¹ | FTIR Spectroscopy |
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described in this guide.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Aqueous Solubility Determination.
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